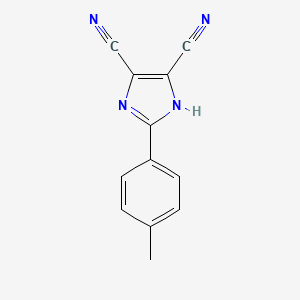

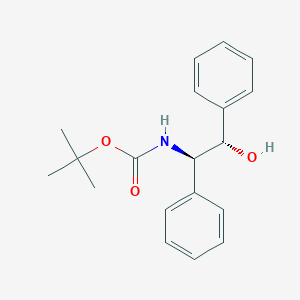

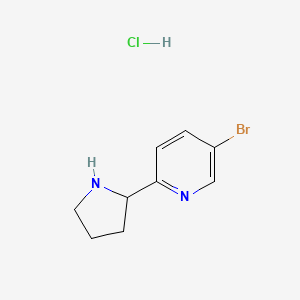

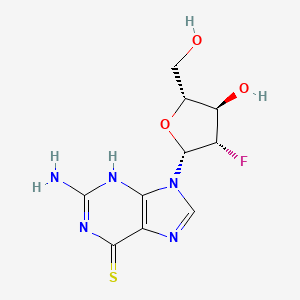

![molecular formula C10H11BrN2O2 B8047846 Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Anti-inflammatory Agents

Small molecules derived from imidazo[1,2-a]pyridine carboxylic acids, such as esters, amides, or nitriles have been evaluated as anti-inflammatory agents .

Antiparasitic and Antibacterial Agents

Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been evaluated as antiparasitic and antibacterial agents .

HIF-1α Prolylhydroxylase Inhibitors

A series of amide derivatives of imidazo[1,2-a]pyridine carboxylic acids was investigated as HIF-1α prolylhydroxylase inhibitors .

Optoelectronic Devices and Sensors

Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

作用機序

Target of Action

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate, also known as Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-1,5-dihydro-, ethyl ester, is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are structural analogs of purine bases, such as adenine and guanine . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets .

Pharmacokinetics

A related compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which could impact its bioavailability .

Result of Action

Derivatives of imidazo[1,2-a]pyridine have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

One source suggests that a related compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.

特性

IUPAC Name |

ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLPJCVUILYICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CC=CC(=C2N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。